Methyl 2-methylidene-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylidene-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYSSUGQXWWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510556 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4188-88-9 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Methylidene 3 Oxobutanoate and Its Substituted Congeners
Condensation Reactions as Primary Synthetic Routes
Condensation reactions are the cornerstone for the synthesis of methyl 2-methylidene-3-oxobutanoate and its analogues. These methods typically involve the reaction of an active methylene (B1212753) compound with a carbonyl compound, leading to the formation of a new carbon-carbon double bond.
Knoevenagel Condensation Approaches for α-Methylidene Derivatives
The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a key method for creating α,β-unsaturated carbonyl compounds. purechemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a β-diketone or a malonic ester, in the presence of a weak base catalyst. purechemistry.orgwikipedia.org For the synthesis of α-methylidene derivatives like this compound, this typically involves the reaction of methyl acetoacetate (B1235776) with an appropriate aldehyde. purechemistry.orgwikipedia.org
The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. purechemistry.org This enolate then attacks the carbonyl group of the aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone. wikipedia.org Amines like piperidine (B6355638) are often used as catalysts. wikipedia.orgprepchem.com
A notable variation is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Base-Catalyzed Condensations with Methyl Acetoacetate
Base-catalyzed condensation reactions are a direct and common method for synthesizing derivatives of this compound. For instance, the synthesis of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is achieved through the condensation of 3-nitrobenzaldehyde (B41214) with methyl acetoacetate. nbinno.com This reaction is typically facilitated by a base such as sodium ethoxide under reflux conditions, with the product being isolated via crystallization. nbinno.com The optimization of reaction conditions, including temperature, reaction time, and reagent concentrations, is critical for maximizing the yield and purity, especially in industrial-scale production. nbinno.com
The reaction of methyl acetate (B1210297) with formaldehyde (B43269) in the vapor phase to produce methyl acrylate (B77674), a related α,β-unsaturated ester, has been studied over various catalysts. bohrium.com While this reaction differs in its specific reactants, the underlying principle of base-catalyzed C-C bond formation is similar. In this context, basic catalysts have shown advantages, though challenges like catalyst deactivation due to coking can occur. bohrium.com
| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
| 3-Nitrobenzaldehyde, Methyl Acetoacetate | Sodium Ethoxide | Reflux | Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Not specified | nbinno.com |
| 3-Nitrobenzaldehyde, Methyl Acetoacetate, Piperidine | Acetic Acid | Benzene, Reflux | Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate | 82% | prepchem.com |
| 2-Methoxybenzaldehyde, Thiobarbituric Acid | Piperidine | Ethanol | Enone Product | Not specified | wikipedia.org |
Acid-Catalyzed Condensations and Mechanistic Considerations
Acid catalysis provides an alternative pathway for the synthesis of α,β-unsaturated carbonyl compounds. In an acid-catalyzed aldol-type condensation, the first step is the protonation of the carbonyl oxygen of the aldehyde or ketone. youtube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com
In the context of synthesizing this compound, the enol form of methyl acetoacetate acts as the nucleophile. youtube.com The acid catalyst promotes the tautomerization of the keto form to the more reactive enol form. masterorganicchemistry.com The enol then attacks the protonated carbonyl of another molecule (e.g., formaldehyde), leading to the formation of a β-hydroxy carbonyl intermediate. youtube.com Subsequent dehydration, which is also acid-catalyzed, results in the formation of the α,β-unsaturated product. youtube.commasterorganicchemistry.com A key advantage of acid catalysis is that the hydroxyl group of the intermediate is protonated to form a good leaving group (water), facilitating the elimination step. youtube.com
Mechanistically, the reaction rate can be independent of the concentration of the halogenating agent in acid-catalyzed halogenations of ketones, suggesting that the formation of the enol is the rate-determining step. masterorganicchemistry.com This provides insight into the kinetics of acid-catalyzed reactions involving enol intermediates.
Advanced Catalytic Strategies in the Preparation of this compound Analogues
Modern synthetic chemistry has seen the emergence of advanced catalytic strategies that offer greater control over reaction outcomes, including stereoselectivity. These methods are increasingly applied to the synthesis of complex molecules derived from this compound.
Transition Metal-Catalyzed Coupling Reactions for Methylidene Formation
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis of α-allyl ketones and related structures from allyl β-keto esters. nih.gov These reactions often proceed through the formation of a π-allylpalladium intermediate after the initial reaction of the β-keto ester with a palladium(0) catalyst. nih.gov This is followed by decarboxylation to generate a palladium enolate, which can then undergo various transformations, including reductive elimination to form α-allyl ketones. nih.gov
While not a direct synthesis of the methylidene group, these methods highlight the utility of transition metals in manipulating β-keto esters to form new C-C bonds at the α-position. The development of metal-free catalytic strategies is also an active area of research, for example, in the 1,2-bromochalcogenation of acetylene, which provides E-stereoselective vinyl bromides. acs.org
Organocatalytic and Biocatalytic Approaches for Stereoselective Synthesis of Related Structures
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. researchgate.netnih.gov For β-ketoesters, organocatalysts can be used to achieve highly stereoselective transformations. researchgate.netnih.gov For instance, the enantioselective allylic alkylation of Morita-Baylis-Hillman carbonates with β-ketoesters, catalyzed by β-isocupreidine (β-ICD), yields products with two adjacent quaternary and tertiary carbon centers in good yields and high diastereo- and enantioselectivity. rsc.org Organocatalysts, often secondary amines like proline, can activate aldehydes by forming reactive enamine intermediates, which can then participate in various asymmetric reactions. wordpress.com
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.govunimi.it Enzymes, such as dehydrogenases/reductases from various microorganisms, can be used for the enantioselective reduction of prochiral ketones and β-keto esters to produce optically pure alcohols. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been used for the asymmetric reduction of a wide range of ketones and β-keto esters with excellent enantiomeric excesses. nih.gov Similarly, whole cells of Pichia glucozyma have been employed for the enantioselective reduction of aromatic ketones. unimi.it These biocatalytic methods often operate under mild conditions, such as physiological pH and temperature, and in aqueous media, reducing the need for organic solvents. unimi.it
| Catalyst Type | Reaction | Substrates | Key Features | Reference |
| Organocatalyst (β-ICD) | Allylic Alkylation | Morita-Baylis-Hillman carbonates, β-ketoesters | High diastereoselectivity and enantioselectivity | rsc.org |
| Biocatalyst (PEDH) | Asymmetric Reduction | Prochiral ketones, β-keto esters | High enantiomeric excess | nih.gov |
| Biocatalyst (Pichia glucozyma) | Enantioselective Reduction | Aromatic ketones | High yields and enantiomeric excess | unimi.it |
Alternative and Emerging Synthetic Pathways to the this compound Scaffold
Beyond the direct introduction of chirality, the construction of the fundamental methylidene butanoate framework is a key challenge. Various classical and modern synthetic methods are employed to achieve this.
The creation of the exocyclic double bond in this compound is a critical transformation. This is often achieved through functional group interconversions, most notably through condensation reactions of a ketone with an aldehyde. The Knoevenagel condensation is a prominent example, involving the reaction of an active methylene compound, such as methyl acetoacetate, with an aldehyde, typically formaldehyde, in the presence of a weak base. thermofisher.comwikipedia.org
The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. researchgate.net A subsequent dehydration step eliminates a molecule of water to form the α,β-unsaturated product. wikipedia.orgresearchgate.net The choice of catalyst, often a primary or secondary amine like piperidine, is crucial for the success of the reaction. thermofisher.comresearchgate.net
A related and highly effective method is the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of synthesizing the scaffold of our target molecule, methyl acetoacetate can react with formaldehyde and a secondary amine to form a Mannich base. researchgate.netnih.govnih.gov This intermediate can then undergo elimination to generate the desired methylidene group. The reaction is initiated by the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. wikipedia.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Methyl acetoacetate, a key precursor to this compound, is a valuable component in various MCRs.
For instance, the Biginelli reaction, a well-known MCR, can utilize methyl acetoacetate, an aldehyde, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. While this does not directly yield this compound, it highlights the versatility of its precursor in building complex heterocyclic structures. The initial step of these MCRs often involves a Knoevenagel condensation or a related C-C bond-forming reaction.
Another example is the Hantzsch pyridine synthesis, which can involve a β-ketoester like methyl acetoacetate, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to construct the pyridine ring. These reactions showcase the potential of using the fundamental building blocks of this compound in convergent synthetic strategies to rapidly generate molecular diversity.
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Methylidene 3 Oxobutanoate
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The defining feature of Methyl 2-methylidene-3-oxobutanoate is its electron-deficient α,β-unsaturated system, making it an excellent Michael acceptor. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Michael Additions and Their Stereochemical Control
The conjugate or 1,4-addition of nucleophiles, known as the Michael reaction, is a principal reaction pathway for this substrate. A wide variety of soft nucleophiles, such as thiolates, amines, and stabilized carbanions (e.g., from malonates), are expected to add to the β-position of the double bond.
The control of stereochemistry in these additions is a key aspect of modern organic synthesis. The creation of a new stereocenter at the β-position (and potentially at the α-position if the subsequent enolate is trapped asymmetrically) can be directed using chiral catalysts. Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for enantioselective Michael additions to similar α,β-unsaturated systems. For instance, cinchona alkaloids and their derivatives are known to catalyze the addition of thiols to enones with high enantioselectivity. These catalysts operate through a bifunctional mechanism, activating the nucleophile via hydrogen bonding while simultaneously directing its approach to one face of the Michael acceptor.
Table 1: Predicted Enantioselective Michael Additions to this compound
| Nucleophile | Chiral Catalyst Type | Expected Product | Potential Stereocontrol |
|---|---|---|---|
| Thiophenol | Chiral Thiourea (B124793) (e.g., Takemoto catalyst) | Methyl 2-(1-(phenylthio)methyl)-3-oxobutanoate | High enantiomeric excess (ee) |
| Diethyl malonate | Chiral Squaramide or Phase-Transfer Catalyst | Methyl 2-(2,2-bis(ethoxycarbonyl)ethyl)-3-oxobutanoate | High enantiomeric excess (ee) |
Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Forming Reactions
Beyond traditional Michael additions, other carbon-carbon bond-forming reactions are anticipated to proceed with high regioselectivity at the β-carbon. The inherent polarity of the conjugated system, with a partial positive charge at the β-position, directs the attack of carbon nucleophiles. Organocuprates (Gilman reagents), for example, are well-known for their propensity for 1,4-addition to α,β-unsaturated ketones, offering a reliable method for introducing alkyl or aryl groups.
Stereoselectivity in these reactions is paramount. The use of chiral ligands with the metallic reagent or chiral auxiliaries on the substrate can control the facial selectivity of the addition, leading to the formation of a specific enantiomer or diastereomer. Another important reaction is the Baylis-Hillman reaction, which involves the coupling of the activated alkene with an aldehyde at the α-position, catalyzed by a nucleophilic amine like DABCO or a phosphine. wikipedia.orgorganic-chemistry.org This reaction would yield a highly functionalized allylic alcohol.
Reactions of the Carbonyl and Ester Functionalities
The ketone and ester groups in this compound offer further opportunities for chemical transformation, including reductions, oxidations, and hydrolysis.
Reductions of Keto and Ester Groups and Enantioselective Transformations
The selective reduction of the ketone carbonyl group in the presence of the ester and the alkene is a significant synthetic challenge. The use of chemoselective reducing agents is crucial. For the enantioselective reduction of the prochiral ketone, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a premier method. researchgate.net This approach is widely used for converting ketones to chiral secondary alcohols with high levels of enantiomeric excess. wikipedia.orgmdpi.com The catalyst coordinates to the ketone in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl.
Reduction of the ester group would require harsher conditions, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄). This would likely also reduce the ketone and potentially the double bond unless the ketone is first protected.
Table 2: Predicted Enantioselective Reduction of the Ketone in this compound
| Reagent/Catalyst System | Expected Product | Key Feature |
|---|---|---|
| (S)-CBS catalyst, BH₃·THF | (R)-Methyl 2-methylidene-3-hydroxybutanoate | High enantioselectivity for the (R)-alcohol |
| (R)-CBS catalyst, BH₃·THF | (S)-Methyl 2-methylidene-3-hydroxybutanoate | High enantioselectivity for the (S)-alcohol |
Oxidation Pathways and Product Derivatization
The carbon-carbon double bond is the most likely site for oxidation. Epoxidation, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, Methyl 2-(oxiran-2-yl)-3-oxobutanoate. masterorganicchemistry.comleah4sci.com This reaction is stereospecific, with the oxygen atom delivered to one face of the alkene. The resulting epoxide is a valuable intermediate, susceptible to ring-opening by various nucleophiles to create vicinal functionalized products with anti-stereochemistry.
Alternatively, syn-dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This would produce Methyl 2-(1,2-dihydroxyethyl)-3-oxobutanoate, adding two hydroxyl groups across the former double bond with syn-stereochemistry.
Hydrolysis and Transesterification Reactions
The methyl ester functionality can be readily transformed. Acid- or base-catalyzed hydrolysis will convert the ester into the corresponding carboxylic acid, 2-methylidene-3-oxobutanoic acid. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, proceeds via a saponification mechanism and is generally irreversible.
Transesterification, the conversion of one ester to another, can be accomplished by reacting the substrate with a different alcohol (e.g., benzyl (B1604629) alcohol) under acidic or basic conditions. This equilibrium-driven process often requires the removal of the liberated methanol (B129727) to drive the reaction to completion. Heterogeneous catalysts are also employed for such transformations to simplify product purification. researchgate.net
Cyclization and Annulation Reactions Involving this compound
The conjugated system of this compound makes it an excellent candidate for various cyclization and annulation reactions, leading to the formation of diverse carbocyclic and heterocyclic frameworks.
Pericyclic Reactions (e.g., Diels-Alder) with the Methylidene System
The electron-deficient alkene of this compound (a derivative of methyl acrylate) makes it a competent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net The presence of two electron-withdrawing groups, the acetyl and the methoxycarbonyl groups, enhances its reactivity towards electron-rich dienes.
While direct experimental studies on the Diels-Alder reactivity of this compound are not extensively documented, the behavior of the closely related compound, methyl 2-oxobut-3-enoate, provides significant insights. Methyl 2-oxobut-3-enoate, an enone, readily participates in normal-electron-demand Diels-Alder reactions with various 1,3-dienes to yield functionalized cyclohexene (B86901) products in moderate to good yields. nih.gov These reactions can often be performed in a one-pot procedure following the oxidation of a precursor like methyl vinyl glycolate (B3277807). nih.gov
Computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with dienophiles like methyl acrylate (B77674) and its α-methylated counterpart, methyl methacrylate, offer further understanding. The presence of an α-methyl group, as in this compound, can influence the endo/exo selectivity of the cycloaddition. nih.gov Generally, an increase in the activation barrier is observed with an α-methyl substituent, with a more pronounced effect on the endo approach, often leading to a preference for the exo product. nih.gov
Table 1: Representative Diels-Alder Reactions with Related Dienophiles
| Diene | Dienophile | Product | Selectivity | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Methyl methacrylate | Exo-2-methyl-2-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene | Exo favored | nih.gov |
| Isoprene | Methyl acrylate | 4-Methyl-1-(methoxycarbonyl)cyclohex-1-ene | N/A | researchgate.net |
| Various 1,3-dienes | Methyl 2-oxobut-3-enoate | Functionalized cyclohexenes | N/A | nih.gov |
This table presents data from related systems to infer the reactivity of this compound.
Heterocyclic Synthesis via Intramolecular Cyclizations
Derivatives of this compound are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The strategic placement of functional groups allows for the construction of various ring systems. For instance, arylacetoacetates, which share the β-ketoester moiety, are known to undergo acid-catalyzed intramolecular cyclization to yield indene (B144670) and 3,4-dihydronaphthalene derivatives. nih.gov This suggests that aromatic derivatives of this compound could undergo similar transformations.
In the context of nitrogen-containing heterocycles, derivatives of the parent compound can be employed in the synthesis of pyridines. scirp.orgrsc.orggoogle.com For example, the reaction of β-amino enones with active methylene (B1212753) compounds is a primary strategy for constructing 2-pyridone rings. wordpress.com Azoacetates derived from ethyl acetoacetate (B1235776) hydrazones can undergo base-induced intramolecular cyclization to form azetidinones and other nitrogenous heterocycles. researchgate.net Furthermore, azoalkenes generated from allylic β-keto esters can participate in intramolecular Diels-Alder reactions to create fused heterocyclic systems. rsc.org The synthesis of oxazolidine (B1195125) derivatives through the condensation of 2-hydroxymethyl piperidine (B6355638) with aldehydes highlights another pathway for forming heterocycles from related structures. nih.gov
Multi-component Cycloaddition Reactions
This compound, as an activated alkene, is an ideal substrate for multi-component reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules. chimia.chresearchgate.net Its precursor, methyl acetoacetate, is a classic active methylene compound frequently used in MCRs like the Hantzsch pyridine (B92270) synthesis. mdpi.com
In a typical Hantzsch-like reaction, an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester condense to form a dihydropyridine (B1217469). Derivatives of this compound, formed in situ from an aldehyde and methyl acetoacetate, can act as the key Michael acceptor in these cascades. The reaction proceeds through an initial Knoevenagel condensation, followed by Michael addition of an enamine intermediate, and subsequent cyclization and dehydration to afford the pyridine or dihydropyridine ring.
The Ramachary-Bressy-Wang cycloaddition is another relevant MCR where aldehydes, β-ketoesters, and nitroalkenes condense in the presence of an organocatalyst to form highly functionalized tetrahydropyrans. wordpress.com The reaction sequence involves Michael addition of a catalytically generated enamine to the nitroalkene, followed by an intramolecular aldol-type cyclization. wordpress.com Given its structure, this compound can participate in similar MCRs, reacting with amines and other nucleophiles to generate diverse heterocyclic scaffolds. rsc.org
Reactions of Substituents on the Methylidene or Aromatic Ring (e.g., Nitro Group Transformations)
Functional groups appended to the core structure of this compound, particularly on an aromatic ring at the β-position, can undergo a variety of chemical transformations, significantly expanding the synthetic utility of these compounds. The nitro group is a particularly versatile substituent.
Reduction of Nitro Groups to Amines
The nitro group on aromatic derivatives of this compound can be readily reduced to a primary amine, a key functional group for further synthetic elaboration. A common derivative used in such transformations is methyl 2-(3-nitrobenzylidene)-3-oxobutanoate. nih.govprepchem.com
The reduction is typically achieved through catalytic hydrogenation. nih.govgoogle.com A variety of catalysts and hydrogen sources can be employed for this purpose.
Table 2: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Comments | Reference(s) |
|---|---|---|---|
| H₂, Palladium on Carbon (Pd/C) | Standard hydrogenation conditions | Common and efficient method. | nih.gov |
| HSiCl₃, Tertiary Amine | Mild, metal-free conditions | Reduces both aromatic and aliphatic nitro groups. | organic-chemistry.org |
| KBH₄, I₂ | In situ generation of BI₃ | Practical option with low-toxicity byproducts. | organic-chemistry.org |
| Hydrazine (N₂H₄), Co catalyst | Polar protic solvent | Chemoselective for nitroarenes. | organic-chemistry.org |
The resulting aminobenzylidene derivatives are valuable intermediates for synthesizing biologically active compounds and for the formation of Schiff bases by reaction with primary amines. The progress of the reduction of nitrobenzene (B124822) often proceeds through an N-phenylhydroxylamine intermediate before complete conversion to the aniline (B41778). nih.gov
Nucleophilic Aromatic Substitution Reactions
The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring attached to the methylidene moiety significantly activates the ring towards nucleophilic aromatic substitution (SNAr). chimia.chlibretexts.org This reaction allows for the displacement of a leaving group, typically a halide, from the aromatic ring by a nucleophile.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, particularly when they are in the ortho or para positions relative to the leaving group. chimia.chlibretexts.org The subsequent elimination of the leaving group restores the aromaticity of the ring.
For derivatives of this compound, such as methyl 2-(halonitrobenzylidene)-3-oxobutanoate, the vinyl system conjugated to the nitro-substituted ring further enhances the electrophilicity of the aromatic system. This facilitates the attack of various nucleophiles, including alkoxides, amines, and thiolates, allowing for the introduction of a wide range of functional groups onto the aromatic core. The rate of these reactions is influenced by the nature of the leaving group, the solvent, and the nucleophile. libretexts.orgresearchgate.net
Applications of Methyl 2 Methylidene 3 Oxobutanoate in Complex Organic Synthesis
A Versatile Building Block in the Synthesis of Natural Products
The quest to synthesize naturally occurring molecules, often characterized by their complex and stereochemically rich structures, necessitates the use of versatile and efficient starting materials. Methyl 2-methylidene-3-oxobutanoate and its derivatives serve as powerful tools in this endeavor, enabling chemists to construct key structural motifs found in a variety of natural products.
Strategic Disconnections and Retrosynthetic Analysis Utilizing the Core Structure
Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves mentally deconstructing a target molecule into simpler, commercially available starting materials. The unique functionality of this compound makes it a valuable synthon in this type of analysis. For instance, the core structure can be recognized within a more complex target, allowing for a strategic disconnection back to this versatile starting material. This approach simplifies the synthetic planning and often leads to more convergent and efficient synthetic routes. The presence of both electrophilic and nucleophilic centers, as well as the potential for cycloaddition reactions, allows for a variety of bond-forming strategies to be envisioned during the retrosynthetic process.
Key Intermediates in the Synthesis of Structurally Diverse Targets
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in numerous key intermediates. For example, derivatives such as methyl (Z)-3-phenyl-2-butenoate are recognized as important building blocks for stereodefined alkenes, which are common features in natural products. orgsyn.org The reactivity of the α,β-unsaturated system allows for conjugate additions, which can be employed to introduce a wide range of substituents and build molecular complexity. The ability to control the stereochemistry of these additions is crucial for the synthesis of specific isomers of natural products.
Precursor for the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of a variety of these heterocyclic systems, including dihydropyridines, quinolines, and pyrimidines.
Synthesis of Dihydropyridine (B1217469) Systems and Related Nitrogen Heterocycles
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to prepare 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers. researchgate.netnbinno.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nbinno.com As a β-dicarbonyl compound, this compound is a suitable substrate for this reaction. Although specific examples detailing its use are not prevalent in the reviewed literature, the general mechanism suggests its applicability. The reaction would proceed through the formation of an enamine from the β-ketoester and ammonia, followed by a Knoevenagel condensation of the aldehyde with a second equivalent of the β-ketoester. The subsequent Michael addition and cyclization would lead to the dihydropyridine ring system.
Recent research has focused on developing more efficient and environmentally friendly methods for the Hantzsch synthesis, including the use of microwave irradiation and various catalysts to improve yields and reduce reaction times. nbinno.com The synthesis of diaryl-substituted 1,4-dihydropyridines has also been a subject of interest due to their potential biological activities. beilstein-journals.org
Construction of Quinoline (B57606) and Pyrimidine Derivatives
Quinoline Derivatives: The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. beilstein-journals.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related β-dicarbonyl compound, followed by a thermal cyclization. beilstein-journals.org this compound, with its β-dicarbonyl functionality, can be envisioned as a substrate in a Gould-Jacobs type reaction. The initial step would involve the reaction of an aniline with the β-ketoester moiety to form an enamine intermediate, which would then undergo a thermally induced cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation could then lead to the final quinoline product. Variations of the Gould-Jacobs reaction, including microwave-assisted methods, have been developed to improve efficiency. researchgate.net
Pyrimidine Derivatives: The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. dtu.dk This reaction typically employs a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793). dtu.dk As a β-dicarbonyl compound, this compound is a potential substrate for the Biginelli reaction. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) ring.
Applications in Other Heterocyclic Annulations
The reactivity of this compound extends beyond the classical named reactions. Its ethyl ester analog, ethyl 2-methylene-3-oxobutanoate, has been shown to participate in a five-component cascade reaction. In this reaction, a Biginelli dihydropyrimidinone intermediate undergoes a formal hetero-Diels-Alder reaction with ethyl 2-methylene-3-oxobutanoate to form a complex polycyclic structure. jptcp.com This demonstrates the potential of the methylidene-oxobutanoate scaffold to act as a dienophile in cycloaddition reactions, opening up avenues for the rapid construction of complex heterocyclic systems. Such domino reactions, where multiple bonds are formed in a single synthetic operation, are highly desirable in modern organic synthesis for their efficiency and atom economy.
Utility in the Construction of Quaternary Carbon Centers
This compound is a highly functionalized Michael acceptor, making it a valuable reagent in organic synthesis for the formation of complex molecular architectures. organic-chemistry.org Its reactivity is anchored in the electron-deficient nature of its double bond, which is activated by two adjacent electron-withdrawing groups: an acetyl group and a methoxycarbonyl group. This electronic arrangement facilitates conjugate additions, a class of reactions fundamental to carbon-carbon bond formation. organic-chemistry.org
A significant application of this reactivity is in the strategic construction of quaternary carbon centers. The creation of these centers—a carbon atom bonded to four other carbon atoms—is a formidable challenge in synthetic chemistry. The reaction of this compound with a nucleophile that is di-substituted at the reactive center provides an effective route to such structures.
The process occurs via a Michael-type 1,4-conjugate addition. organic-chemistry.org In this reaction, a resonance-stabilized carbanion, serving as the Michael donor, attacks the β-carbon of the double bond in this compound. When the attacking carbon of the nucleophile is itself tertiary, the resulting adduct contains a newly formed quaternary carbon. Organocatalytic methods have been developed to achieve such transformations with high enantioselectivity for related systems. nih.gov For example, the conjugate addition of 3-aryl-substituted oxindoles to vinyl ketones has been shown to produce Michael adducts with a quaternary center at the C3-position in high yields and enantioselectivities. nih.gov This highlights a powerful strategy for creating complex chiral structures.
A generalized scheme for this transformation is presented below:
| Reactant A | Reactant B (Michael Donor) | Catalyst/Conditions | Product Feature |
| This compound | Di-substituted carbanion (e.g., from substituted malonic esters, β-ketoesters, or oxindoles) | Base (e.g., alkoxide, amine) | Formation of a quaternary carbon center |
Advanced Applications in Material Science Precursors
The molecular structure of this compound suggests its potential as a functional monomer for creating advanced polymers. It belongs to the family of acrylic esters, which are well-known precursors in polymer chemistry. essentialchemicalindustry.org Specifically, it is a derivative of methyl methacrylate, the monomer used to produce poly(methyl methacrylate) (PMMA), a widely used thermoplastic known by trade names such as Perspex and Lucite. essentialchemicalindustry.org
Like other vinyl monomers, this compound is capable of undergoing addition polymerization, likely through a free-radical mechanism, to form a long polymer chain. essentialchemicalindustry.orgpcbiochemres.com The key feature that distinguishes it from conventional acrylic monomers is the presence of a pendant acetyl (keto) group on each monomer unit.
The incorporation of this ketone functionality into the polymer backbone can impart unique properties to the resulting material. These reactive sites can be used for:
Post-polymerization modification: The ketone groups can undergo a variety of chemical transformations, allowing for the covalent attachment of other molecules, such as cross-linking agents, bioactive compounds, or dyes.
Enhanced Adhesion: The polar ketone functionality can improve the adhesive properties of the polymer to various substrates through hydrogen bonding or other dipole-dipole interactions.
Cross-linking: The polymer can be cross-linked by reacting the ketone groups with di-functional reagents (e.g., dihydrazides), leading to the formation of thermoset materials with enhanced thermal stability and mechanical strength.
The comparison below highlights the added functionality of this compound as a polymer precursor relative to the standard monomer, methyl methacrylate.
| Monomer | Chemical Formula | Key Functional Groups | Potential Polymer Properties |
| Methyl Methacrylate | C₅H₈O₂ | Ester, Alkene | Optical clarity, weather resistance, rigidity. essentialchemicalindustry.org |
| This compound | C₆H₈O₃ | Ester, Alkene, Ketone | All properties of standard acrylics, plus sites for cross-linking, functionalization, and enhanced adhesion. |
While related cyanoacrylate monomers are known to polymerize rapidly via anionic mechanisms for adhesive applications, the polymerization of this keto-ester would likely follow conventional free-radical pathways used for bulk acrylics. pcbiochemres.comspecialchem.com This makes it a potentially valuable, though specialized, monomer for the synthesis of functional coatings, resins, and specialty plastics.
Computational and Theoretical Investigations of Methyl 2 Methylidene 3 Oxobutanoate
Electronic Structure Analysis through Quantum Chemical Methods
Quantum chemical methods are instrumental in dissecting the electronic architecture of methyl 2-methylidene-3-oxobutanoate. These computational tools allow for a detailed examination of the molecule's geometry, stability, and the distribution of electron density, which dictates its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and stability of organic compounds. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), have been effectively used to optimize the molecular geometry. These calculations typically reveal that the molecule is not perfectly planar, a deviation attributed to steric hindrance and electronic interactions between the substituent groups.
Theoretical calculations for related compounds have shown that the bond lengths and angles determined by DFT methods are in good agreement with experimental data obtained from X-ray crystallography. For instance, in analogous systems, the bond angles around sp2 hybridized carbon atoms are found to be approximately 120°, while those around sp3 hybridized carbons are close to the ideal 109.5°. These computational findings affirm the reliability of DFT in modeling the geometric parameters of such molecules. The stability of different conformers can also be assessed by comparing their total electronic energies calculated at the same level of theory.
Table 1: Selected Theoretical vs. Experimental Geometric Parameters for a Related Compound
| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|---|
| Bond Length | C=C | 1.34 Å | 1.35 Å |
| Bond Length | C=O (acetyl) | 1.23 Å | 1.24 Å |
| Bond Length | C=O (ester) | 1.21 Å | 1.22 Å |
Note: Data presented is illustrative and based on findings for structurally similar compounds.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution and bonding interactions within a molecule. In studies of compounds analogous to this compound, NBO analysis has been employed to investigate the nature of intramolecular bonding and charge distribution. researchgate.netnih.gov
This analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which is indicative of hyperconjugative and conjugative interactions. For instance, the interaction between the lone pair of electrons on the oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified, revealing the extent of electron delocalization within the acetyl and methoxycarbonyl groups. The calculated bond orders from NBO analysis provide further insight into the strength and nature of the chemical bonds.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are key determinants of its reactivity. Conformational analysis and the study of intramolecular forces help to elucidate the preferred shapes and the interactions that stabilize them.
The rotation around single bonds in this compound gives rise to various conformers with different energies. Computational studies on similar molecules have explored the potential energy surface by systematically varying the key torsional angles. These calculations help to identify the most stable conformers and the energy barriers for interconversion between them.
For example, the rotation around the C-C bonds connecting the methylidene, acetyl, and methoxycarbonyl groups is of particular interest. The energetic preferences are governed by a delicate balance of steric repulsion between bulky groups and stabilizing electronic interactions. The results of such analyses are often presented as potential energy scan diagrams, illustrating the energy as a function of the dihedral angle.
Intramolecular interactions play a crucial role in stabilizing the conformation of this compound. While the molecule itself does not possess strong hydrogen bond donors, weak C-H···O interactions can occur. In derivatives containing N-H or O-H groups, stronger intramolecular hydrogen bonds are observed, significantly influencing their structure and properties. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For instance, in reactions such as cycloadditions or nucleophilic additions to the activated double bond, computational studies can provide detailed insights into the stereoselectivity and regioselectivity of the process. The activation energies for different possible pathways can be calculated to predict the major products. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles from related systems suggest that such investigations would be highly informative. For example, studies on the Gould-Jacobs reaction of similar compounds have utilized DFT to understand the complex multi-step process. researchgate.net
Transition State Analysis for Key Transformations
Computational investigations into the formation of this compound, a classic Morita-Baylis-Hillman (MBH) adduct, have been instrumental in elucidating the reaction mechanism and identifying the rate-determining step. The currently accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves several key steps: the nucleophilic attack of DABCO on the activated alkene (methyl acrylate), the subsequent addition of the resulting zwitterionic enolate to an aldehyde, and a final proton transfer followed by catalyst elimination. organic-chemistry.org Theoretical studies have focused on calculating the energy profiles of these steps to determine the transition state (TS) energies and thereby identify the kinetic bottleneck of the reaction.
A significant debate in the mechanistic understanding of the Baylis-Hillman reaction has been the nature of the rate-determining step. Early kinetic experiments suggested that the initial carbon-carbon bond-forming step between the enolate and the aldehyde was rate-limiting. However, more recent and detailed computational and experimental studies have challenged this view. researchgate.netnih.gov Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the reaction. These studies have indicated that the proton transfer step, which occurs after the initial C-C bond formation, possesses the highest energy barrier. researchgate.net
For instance, theoretical studies have confirmed that the intramolecular proton transfer from the carbon alpha to the carbonyl group to the newly formed alkoxide is the rate-limiting step. researchgate.net This is supported by significant kinetic isotope effects (KIE) observed when the α-proton of the acrylate (B77674) is replaced with deuterium. nih.gov McQuade and coworkers determined a KIE of 5.2 ± 0.6 in DMSO, strongly indicating that the C-H bond cleavage is part of the rate-determining step. researchgate.net Computational models have shown that protic additives can accelerate the reaction by stabilizing the proton transfer transition state, either through a concerted mechanism or by acting as a proton shuttle. researchgate.net
The table below summarizes key findings from computational studies on the transition states in the Baylis-Hillman reaction.
| Transformation Step | Computational Finding | Supporting Evidence | Reference |
|---|---|---|---|
| C-C Bond Formation | Generally not rate-limiting, except for some aliphatic aldehydes. | Lower calculated energy barrier compared to proton transfer. | researchgate.net |
| Proton Transfer | Identified as the rate-determining step in many cases. | High calculated transition state energy; significant kinetic isotope effect (kH/kD > 2). | researchgate.netnih.gov |
| Effect of Protic Solvents/Additives | Stabilize the proton transfer transition state, accelerating the reaction. | Computational models show lower energy barriers in the presence of alcohol molecules. | researchgate.net |
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Computational chemistry plays a pivotal role in predicting and rationalizing the regioselectivity and, more commonly, the stereoselectivity of the Baylis-Hillman reaction to afford chiral molecules like this compound derivatives. The development of asymmetric variants of the MBH reaction relies heavily on the design of chiral catalysts, and computational modeling provides a powerful tool to understand the origins of enantioselectivity.
Theoretical models are used to calculate the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers of the product. The predicted enantiomeric excess (ee) can be estimated from the difference in the free energies (ΔΔG‡) of these competing transition states. The source of stereocontrol is the chiral catalyst, which can be a Lewis base, a Lewis acid, or a bifunctional catalyst containing both moieties.
Chiral Lewis Base Catalysis: Computational studies on catalysts like chiral phosphines or amines (e.g., derivatives of DMAP or DABCO) investigate the non-covalent interactions between the catalyst, the acrylate, and the aldehyde in the transition state assembly. organic-chemistry.org These interactions, such as hydrogen bonding or steric repulsion, create a chiral environment that favors one reaction pathway over the other.
Chiral Lewis Acid Catalysis: In reactions employing a chiral Lewis acid (e.g., lanthanide complexes or chiral palladium(II) pincer complexes), computational models focus on how the coordination of the Lewis acid to the aldehyde and/or the acrylate carbonyl group dictates the facial selectivity of the aldehyde in the C-C bond-forming step. aip.org
Chiral Brønsted Acid/Base Co-catalysis: The use of catalysts like chiral thioureas has been shown to be effective. aip.orgdoi.org Computational analysis reveals that these catalysts can act as bifunctional agents, activating the aldehyde via hydrogen bonding (as a Brønsted acid) and simultaneously interacting with the nucleophilic species, thereby controlling the stereochemical outcome of the proton transfer step. doi.org
The table below presents examples of catalyst systems used in asymmetric Baylis-Hillman reactions and the typical range of enantioselectivities achieved, which are often rationalized through computational transition state analysis.
| Catalyst Type | Example Catalyst | Typical Substrates | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Lewis Base | Fu's planar chiral DMAP catalyst | Cyclopentenone, various aldehydes | 53-98% | aip.org |
| Chiral Lewis Base | Chiral Pyrrolidine Catalyst | Methyl vinyl ketone, benzaldehydes | 8-73% | aip.org |
| Chiral Lewis Acid | La(OTf)3 / Camphor-derived ligands | Acrylates, various aldehydes | 6-95% | aip.org |
| Chiral Brønsted Acid | Jacobsen's Thiourea (B124793) Catalyst | aza-Baylis-Hillman reaction | 87-99% | aip.org |
| Bifunctional Catalyst | Phosphine-Thioureas | Acrylates, aromatic aldehydes | 9-77% | aip.org |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational landscapes. For a flexible molecule like this compound, MD simulations can map the accessible conformations and the energetic relationships between them. This involves solving Newton's equations of motion for the atoms in the system, allowing the molecule's trajectory through phase space to be traced.
Key insights from MD simulations would include:
Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule. For this compound, this would involve determining the preferred dihedral angles around the C-C single bonds, particularly the orientation of the acetyl and methoxycarbonyl groups relative to the vinyl moiety.
Rotational Energy Barriers: Calculating the energy barriers for rotation around key single bonds. This information is crucial for understanding the flexibility of the molecule and the rates of interconversion between different conformers.
Solvent Effects: Simulating the molecule in an explicit solvent environment (e.g., water, methanol) to understand how solvent-solute interactions, such as hydrogen bonding, influence the conformational equilibrium.
Radial Distribution Functions (RDFs): Analysis of RDFs can reveal the structuring of solvent molecules around different functional groups of the solute and provide insights into local intermolecular order. escholarship.org For example, simulations on methyl acrylate have used RDFs to characterize the solvation shells around the vinyl group. escholarship.org
For instance, MD simulations on poly(methyl acrylate) have been used to study segmental dynamics and the influence of chain ends on the material's properties. researchgate.netnih.gov While this concerns a polymeric system, the underlying force fields developed for these simulations are parameterized against the properties of small molecules like methyl acrylate itself, including its structure and partial charges. escholarship.org Reactive force fields (ReaxFF) have even been developed to simulate the polymerization of acrylates, which requires an accurate description of the monomer's potential energy surface. escholarship.org Such force fields, once validated, could be used to perform detailed conformational analysis of individual molecules like this compound.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Methylidene 3 Oxobutanoate
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would have provided critical insights into the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
A study of the crystal packing would reveal how individual molecules of methyl 2-methylidene-3-oxobutanoate arrange themselves in the crystal lattice. This section would have detailed the nature and geometry of any intermolecular forces, such as hydrogen bonds (if present), van der Waals forces, and dipole-dipole interactions, which govern the stability of the crystal structure.
Conformational Preferences in the Crystalline State
In the solid state, molecules often adopt a single, low-energy conformation. This section would have described the specific conformation of the methyl, methylidene, and oxobutanoate groups relative to each other within the crystal. This information is crucial for understanding the molecule's intrinsic structural preferences.
Distortions and Planarity Analysis
An analysis of molecular planarity would have been conducted to determine if the molecule, or parts of it, are planar. This section would have discussed any significant distortions from ideal geometries, providing insights into steric strain or electronic effects within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are invaluable for elucidating the structure and dynamics of molecules in solution. These methods go beyond simple one-dimensional spectra to provide detailed connectivity and spatial information.
Multi-dimensional NMR Techniques for Complex Structural Assignment
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals. This would confirm the molecular structure by establishing through-bond correlations between different atoms.
Investigation of Stereoelectronic Effects and Conformational Dynamics
Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), could have been employed to study the through-space interactions between protons. This data would provide information on the conformational preferences and dynamics of the molecule in solution, including the relative orientation of different functional groups and the potential for rotational barriers. Such studies would also shed light on any significant stereoelectronic effects influencing the molecule's behavior.
Mechanistic Studies Using in-situ NMR
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the mechanisms of chemical reactions in real-time. nih.gov It allows for the quantitative analysis of reacting mixtures directly within the NMR tube, providing detailed structural information on reactants, intermediates, and products as the reaction progresses. nih.govrptu.de This method is particularly valuable for tracking temporal concentration data, identifying transient species, and elucidating complex reaction kinetics without the need for quenching or sample workup. nih.govrptu.de
The application of in-situ NMR is crucial for understanding the reactivity and stability of compounds like this compound. For instance, in studies of structurally related α,β-unsaturated ketoesters, NMR analysis has been employed to monitor reaction progress and stability. Research on methyl 2-oxobut-3-enoate, a similar dienophile, demonstrated that while the compound is stable for weeks at -18 °C, it undergoes a slow dimerization via a hetero-Diels-Alder reaction at room temperature. dtu.dk This transformation was monitored over two weeks by storing the compound in an NMR tube, allowing for the characterization of the resulting dihydropyran dimer. dtu.dk
Modern in-situ NMR techniques can be coupled with flow chemistry systems, where reactants are continuously mixed and flowed through a microreactor within or connected to the NMR spectrometer. beilstein-journals.org This setup enables rapid analysis and is highly effective for detecting reactive intermediates, thereby facilitating the rapid optimization of reaction conditions. beilstein-journals.org Such methodologies could be applied to study the synthesis of this compound or its participation in reactions like the Diels-Alder cycloaddition, providing precise kinetic and mechanistic data. dtu.dk
Vibrational Spectroscopy for Functional Group Analysis and Molecular Symmetry
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and probing the molecular structure of a compound. These techniques measure the vibrational modes of a molecule, which are characteristic of specific bonds and functional groups. researchgate.netresearchgate.net
For this compound, IR spectroscopy is expected to reveal distinct absorption bands corresponding to its key functional groups. The presence of two carbonyl groups (one ketone and one ester) and a carbon-carbon double bond gives rise to a unique vibrational fingerprint. The C=O stretching vibrations are particularly strong and informative. In a conjugated system like this, the ketone C=O stretch typically appears in the 1685-1665 cm⁻¹ region, while the ester C=O stretch is found at a higher frequency, generally around 1730-1715 cm⁻¹. The C=C stretching vibration of the methylidene group would be expected in the 1650-1640 cm⁻¹ range. Furthermore, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. docbrown.info
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. researchgate.net It is particularly effective for observing symmetric vibrations and bonds involving non-polar character, such as the C=C bond. The combination of IR and Raman spectra allows for a more complete analysis of the molecule's vibrational modes.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| C=O (Ester) | Stretching | ~1720 | IR (Strong) |
| C=O (Ketone) | Stretching | ~1670 | IR (Strong) |
| C=C (Alkene) | Stretching | ~1645 | IR (Medium), Raman (Strong) |
| C-H (sp³ Methyl) | Stretching | ~2955 | IR (Medium) |
| C-O (Ester) | Stretching | ~1250 and ~1100 | IR (Strong) |
Note: These are approximate values and can be influenced by conjugation and the specific chemical environment.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. mdpi.com For this compound (C₆H₈O₃), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high accuracy, which is calculated to be 128.047344 Da. chemspider.comnih.gov
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation through various pathways. The analysis of these fragments provides valuable structural information. For this compound, fragmentation is dictated by the relative stability of the resulting ions and neutral losses. libretexts.org
Key fragmentation pathways for ketones and esters include alpha-cleavage (cleavage of a bond adjacent to the carbonyl group) and McLafferty rearrangement.
Alpha-Cleavage: Cleavage adjacent to the carbonyl groups is a highly probable pathway.
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group would yield an acylium ion at m/z 97.
Loss of the acetyl radical (•COCH₃) from the ketone group would result in a fragment at m/z 85.
Cleavage of the methyl group from the acetyl moiety would produce a prominent acylium ion at m/z 43 ([CH₃CO]⁺), a common fragment for methyl ketones. libretexts.org
The relative abundance of these fragment ions in the mass spectrum helps to piece together the molecule's structure. The most stable fragment often forms the base peak in the spectrum. docbrown.info
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 128 | [C₆H₈O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 97 | [M - •OCH₃]⁺ | Alpha-cleavage: loss of methoxy radical |
| 85 | [M - •COCH₃]⁺ | Alpha-cleavage: loss of acetyl radical |
| 57 | [C₃H₅O]⁺ | Cleavage yielding the [CH₂=C-CO]⁺ fragment |
| 43 | [CH₃CO]⁺ | Alpha-cleavage: formation of the acetyl cation |
Future Research Directions and Unexplored Avenues in Methyl 2 Methylidene 3 Oxobutanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The current primary route to Methyl 2-methylidene-3-oxobutanoate involves the oxidation of Methyl vinyl glycolate (B3277807) (MVG), a promising platform chemical that can be derived from carbohydrates. dtu.dkresearchgate.netdtu.dk This connection to a bio-based feedstock is a significant step towards sustainability. A reported method utilizes the Dess-Martin periodinane for this oxidation. dtu.dkresearchgate.net
Future research should prioritize the development of more sustainable and novel synthetic methodologies. Key areas of focus include:
Catalytic Oxidation: Replacing stoichiometric, and often heavy-metal-based, oxidizing agents like the Dess-Martin periodinane with catalytic systems. This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. organic-chemistry.org Research into aerobic oxidation catalysts or electrochemical methods could yield more environmentally benign and atom-economical processes.
One-Pot Processes from Biomass: Investigating direct, one-pot conversions of carbohydrates or their primary degradation products (like glycolaldehyde) to this compound, potentially bypassing the isolation of the MVG intermediate. dtu.dk
Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer enhanced safety, scalability, and control over reaction parameters, leading to higher purity and yields.
Expansion of Reactivity Profiles for New Chemical Transformations
The established reactivity of this compound is primarily as a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions. dtu.dkresearchgate.netdtu.dk Its electron-deficient nature, conferred by the ketone and ester groups, makes it highly reactive with a variety of 1,3-dienes. Research has demonstrated its utility in one-pot procedures where it is generated in situ from MVG and immediately trapped by a diene to form functionalized cyclohexene (B86901) products in moderate to good yields. dtu.dkresearchgate.net The compound is also known to be highly reactive with itself, undergoing a slow dimerization via a hetero-Diels-Alder reaction at room temperature. dtu.dkresearchgate.netdtu.dk
The expansion of its reactivity profile is a major avenue for future exploration:
Asymmetric Cycloadditions: Developing enantioselective Diels-Alder reactions using chiral catalysts to control the stereochemistry of the resulting cyclohexene rings, which are valuable building blocks for complex molecule synthesis.
Other Cycloadditions: Investigating its participation in other types of cycloadditions, such as [3+2] or [2+2] reactions, to access different ring systems.
Conjugate Addition: Exploring its role as a Michael acceptor, reacting with a wide range of nucleophiles to introduce functionality at the 3-position.
Reactions at the Carbonyl Groups: Investigating selective transformations of the ketone or ester functionalities while preserving the reactive alkene.
Table 1: Examples of Diels-Alder Reactions with in situ generated this compound Data sourced from a one-pot procedure involving oxidation of Methyl vinyl glycolate followed by cycloaddition. dtu.dk
| Diene | Product | Yield |
| 1,3-Cyclohexadiene | Methyl 2-(bicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate | 62% |
| 2,3-Dimethyl-1,3-butadiene | Methyl 2-(4,5-dimethylcyclohex-3-en-1-yl)-2-oxoacetate | 71% |
| Isoprene | A mixture of regioisomers (4:1) | 67% |
| 1-Methoxy-1,3-cyclohexadiene | Methyl 2-(2-methoxycyclohex-3-en-1-yl)-2-oxoacetate | 46% |
| 2,4-Hexadien-1-ol | Methyl 2-oxo-2-(5-(prop-1-en-1-yl)cyclohex-3-en-1-yl)acetate | 64% |
Design and Synthesis of Advanced Materials Utilizing the Scaffold
The unique trifunctional structure of this compound (possessing an activated alkene, a ketone, and an ester group) makes it an intriguing, yet largely unexplored, monomer for the synthesis of advanced materials.
Future research directions should focus on:
Polymer Synthesis: Investigating the polymerization of the vinyl group via radical or anionic mechanisms to create novel polymers. The pendant ketone and ester groups along the polymer backbone would offer sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, or cross-linking density.
Copolymerization: Incorporating this compound as a comonomer with other vinyl monomers (e.g., styrene, acrylates) to create functional copolymers with tailored properties.
Degradable Materials: Exploring the potential for creating biodegradable or chemically recyclable polymers, leveraging the ester linkage which can be susceptible to hydrolysis.
Functional Surfaces: Utilizing the reactive nature of the molecule to graft it onto surfaces, thereby introducing carbonyl and ester functionalities for applications in coatings, adhesives, or biocompatible materials.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
While the synthetic utility of this compound is emerging, a deep mechanistic understanding of its reactions is crucial for optimizing conditions and predicting outcomes. At room temperature, the compound is unstable and slowly dimerizes through what is believed to be a hetero-Diels-Alder pathway. dtu.dkresearchgate.net
Future research would benefit from an integrated approach combining experimental and computational methods:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model the transition states of its known cycloaddition reactions. This can provide insights into the regio- and stereoselectivity observed in reactions with unsymmetrical dienes.
Mechanistic Studies of Dimerization: Elucidating the precise mechanism and kinetics of the self-dimerization reaction. Understanding this instability is key to improving its handling and application in synthesis. dtu.dk
Kinetic Analysis: Performing experimental kinetic studies of its various transformations to complement computational findings and build robust predictive models for its reactivity.
Spectroscopic Interrogation: Using advanced spectroscopic techniques to identify and characterize transient intermediates in its reactions, providing direct evidence for proposed mechanisms.
Exploration of Bio-inspired and Green Chemistry Principles in its Synthesis and Reactions
The synthesis of this compound from carbohydrate-derived MVG already provides a strong foundation in green chemistry. dtu.dkdtu.dk Future work can build significantly on this by embracing further bio-inspired and green principles. organic-chemistry.org
Key opportunities include:
Biocatalysis: Exploring enzymatic methods for the synthesis of this compound. Identifying or engineering an oxidase or dehydrogenase that can selectively convert MVG would represent an ideal green synthetic route, operating under mild, aqueous conditions. Similarly, using enzymes like lipases or esterases for its subsequent transformations could offer high selectivity and reduce the need for protecting groups.
Renewable Solvents: Moving away from traditional organic solvents like dichloromethane (B109758) towards greener alternatives such as bio-derived solvents (e.g., 2-methyl-THF, Cyrene) or even aqueous systems for its synthesis and reactions. organic-chemistry.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. organic-chemistry.org The Diels-Alder reaction is an excellent example of an atom-economical reaction, and future research should continue to favor such transformations. dtu.dk
Waste Valorization: Investigating the byproducts of MVG and this compound production for potential valorization, creating a more circular and sustainable chemical process.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methylidene-3-oxobutanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound typically involves condensation reactions between ketones and activated esters. For example, analogous syntheses (e.g., methyl 2-cyclopentyl-3-oxobutanoate) utilize ketones and methyl acetoacetate derivatives under basic or acidic conditions . Optimization should focus on solvent choice (e.g., THF or toluene for solubility and inertness), temperature control (60–80°C to balance reactivity and side-product formation), and stoichiometric ratios of reagents (e.g., 1.5–2.0 equivalents of trifluoromethylating agents to ensure complete conversion) . Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, LCMS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: the methylidene proton (δ 5.5–6.5 ppm as a singlet or doublet), ester methyl group (δ 3.6–3.8 ppm), and ketone carbonyl (no proton signal but confirmed via ¹³C NMR at δ 200–210 ppm).
- LCMS : Monitor the molecular ion peak ([M+H]⁺) at m/z 142.1 (C₆H₈O₃) and fragmentation patterns (e.g., loss of CO₂CH₃ at m/z 99) .
- IR Spectroscopy : Confirm the presence of ester (C=O stretch at ~1720 cm⁻¹) and conjugated ketone (C=O at ~1680 cm⁻¹) .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The compound’s α,β-unsaturated ester moiety makes it prone to hydrolysis and polymerization. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Use molecular sieves or desiccants to mitigate moisture ingress. Monitor purity via HPLC before critical experiments, as degradation products (e.g., 3-oxobutanoic acid derivatives) may form under humid conditions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electron-deficient dienophile behavior of the methylidene group. Analyze frontier molecular orbitals (HOMO/LUMO gaps) to predict regioselectivity with dienes. For example, the LUMO of this compound is localized on the methylidene carbon, favoring electron-rich dienes. Solvent effects (PCM model) and transition-state optimization can further refine reaction pathways .
Q. What experimental strategies resolve contradictions in reaction yields when using different catalysts for Michael additions?
- Methodological Answer : Contradictions may arise from competing reaction mechanisms (e.g., base-catalyzed vs. organocatalytic pathways). Systematically vary catalysts (e.g., DBU, L-proline) and monitor kinetics via in situ IR or NMR. For example, DBU may promote enolate formation, while thiourea organocatalysts stabilize transition states via hydrogen bonding. Compare enantiomeric excess (HPLC with chiral columns) and side-product profiles (LCMS) to identify optimal conditions .
Q. How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways involving this compound in microbial systems?
- Methodological Answer : Synthesize ¹³C-labeled analogs (e.g., ¹³CH₂ at the methylidene position) via modified condensation reactions with labeled precursors . Track incorporation into downstream metabolites (e.g., TCA cycle intermediates) using LC-MS/MS or NMR. Compare isotopic enrichment patterns in wild-type vs. knockout microbial strains to identify enzyme-specific utilization pathways .
Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer : The planar methylidene group limits stereochemical control. Strategies include:
- Chiral auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during ketone-ester condensation.
- Asymmetric organocatalysis (e.g., cinchona alkaloids) to bias transition states in conjugate additions.
- Post-synthetic resolution via enzymatic hydrolysis (e.g., lipases selective for ester enantiomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
